molecular formula C15H15NO B1214458 Oletimol CAS No. 5879-67-4

Oletimol

Cat. No. B1214458
CAS RN: 5879-67-4
M. Wt: 225.28 g/mol
InChI Key: DNSDMSAATMZYNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Oletimol is represented by the formula C15H15NO . For a detailed molecular structure analysis, techniques such as mass spectrometry and X-ray diffraction are commonly used .


Physical And Chemical Properties Analysis

Oletimol has a molecular weight of 225.28600 . For a comprehensive analysis of its physical and chemical properties, techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry can be used .

Scientific Research Applications

Oleogelation in Food Products

Oletimol: has been identified as a potential agent for oleogelation, a process used to structure liquid oils into a gel-like consistency without altering their nutritional profile . This application is particularly relevant in the food industry, where oleogels can replace saturated and trans fats, offering a healthier alternative for spreads, bakery products, and confectioneries .

Thermal Analysis and Rheology

The compound’s properties make it suitable for thermal analysis and rheological studies. In scientific research, Oletimol can be used to understand the behavior of materials under various temperature conditions, which is crucial for developing new materials with desired thermal properties .

Optical Detection Methods

In the field of optics, Oletimol can be applied in the development of optical detection methods. Its unique chemical structure may allow for the creation of new types of sensors that can detect changes in the environment or the presence of specific substances .

Pharmaceutical Applications

As “2-(1-(Benzylimino)ethyl)phenol,” this compound may have potential applications in pharmaceuticals. Its structural properties could be useful in the synthesis of new medicinal compounds or as a precursor in drug development processes .

Material Science

In material science, Oletimol could be explored for its properties as an organogelator. Its ability to create a network structure by immobilizing oils or fatty acids can be applied to develop new materials with specific mechanical and structural characteristics .

Cosmetic Industry

The compound’s characteristics might be beneficial in the cosmetic industry for creating new formulations of creams, lotions, or other topical products. Its gelation capabilities can lead to the development of products with improved texture and stability .

Mechanism of Action

The mechanism of action of Oletimol is currently not available .

Future Directions

As Oletimol is not yet approved, future research could focus on its potential applications, safety profile, and mechanism of action. It would also be beneficial to conduct more studies to understand its synthesis and chemical reactions .

properties

IUPAC Name

2-(N-benzyl-C-methylcarbonimidoyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDMSAATMZYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046247, DTXSID40859938
Record name Oletimol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Benzylethanimidoyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oletimol

CAS RN

5879-67-4, 365276-81-9
Record name Oletimol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oletimol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425
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Record name Oletimol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OLETIMOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How effective is 2-(1-(Benzylimino)ethyl)phenol as a corrosion inhibitor for mild steel in acidic environments?

A1: Research suggests that 2-(1-(Benzylimino)ethyl)phenol, also known as Oletimol, exhibits promising corrosion inhibition properties for mild steel in hydrochloric acid solutions. A study utilizing weight loss measurements at 303K demonstrated that the inhibition efficiency of this compound increases with higher concentrations, reaching 89.3% at the maximum concentration tested []. This suggests that 2-(1-(Benzylimino)ethyl)phenol effectively mitigates the corrosive effects of hydrochloric acid on mild steel.

Q2: What computational chemistry methods were used to investigate the properties of 2-(1-(Benzylimino)ethyl)phenol?

A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level of theory, were employed to explore the electronic properties of 2-(1-(Benzylimino)ethyl)phenol []. This computational approach allows researchers to predict and analyze various molecular properties, such as electronic structure and reactivity, contributing to a deeper understanding of the compound's behavior as a corrosion inhibitor.

Q3: What polymerization methods have been explored for 2-(1-(Benzylimino)ethyl)phenol and what are the characteristics of the resulting polymer?

A3: Researchers have successfully synthesized poly(2-(1-(Benzylimino)ethyl)phenol) through an environmentally friendly enzymatic oxidative polymerization process []. This method utilizes horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide. The resulting polymer, characterized using techniques like UV-Vis, FT-IR, HNMR, C-NMR, and GPC, exhibits solubility in solvents like DMF and DMSO, and possesses phenylene and oxyphenylene units within its backbone. These findings highlight the potential for developing novel polymeric materials derived from 2-(1-(Benzylimino)ethyl)phenol using green chemistry principles.

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